molecular formula C11H9ClN2O2 B2569780 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1022508-61-7

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2569780
CAS RN: 1022508-61-7
M. Wt: 236.66
InChI Key: VEYJAUIZTGGPIP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-MPCA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in many different types of experiments, from synthesizing other compounds to studying biochemical and physiological processes.

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

The study of heterocyclic compounds, such as pyrazole carboxylic acid derivatives, plays a crucial role in the synthesis of biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives are important due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in the development of new medicinal compounds. Their synthesis methods and biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and drug discovery efforts (A. Cetin, 2020).

Importance in Synthesis of Heterocycles

The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions facilitates the creation of versatile heterocyclic compounds and dyes, offering innovative transformations in synthetic organic chemistry (M. A. Gomaa & H. Ali, 2020).

Knoevenagel Condensation in Drug Discovery

Knoevenagel condensation, a method for generating α, β-unsaturated ketones/carboxylic acids, is instrumental in the development of biologically active molecules, including those with significant anticancer activity. This reaction's versatility in synthesizing diverse chemical compounds has underscored its value in drug discovery, particularly in creating potent anticancer agents targeting various cancer markers. The use of pyrazole derivatives in these syntheses highlights their role in advancing medicinal chemistry (Ramya Tokala, Darshana Bora, & N. Shankaraiah, 2022).

Environmental Impact and Bioactive Properties

The environmental impact and bioactive properties of chlorophenols, related to 3-(2-chlorophenyl) derivatives, have been assessed through extensive reviews. These compounds exhibit moderate toxicity to aquatic and mammalian life but can cause considerable toxicity to fish upon long-term exposure. Their persistence in the environment varies, highlighting the importance of understanding the environmental fate and behavior of such chlorinated compounds (K. Krijgsheld & A. D. Gen, 1986).

Mechanism of Action

properties

IUPAC Name

5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJAUIZTGGPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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